3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
CAS No.: 3919-76-4
Cat. No.: VC21336860
Molecular Formula: C11H7Cl2NO3
Molecular Weight: 272.08 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3919-76-4 |
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Molecular Formula | C11H7Cl2NO3 |
Molecular Weight | 272.08 g/mol |
IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16) |
Standard InChI Key | WQXUUMUOERZZAE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O |
Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O |
Appearance | Pale Yellow Solid |
Melting Point | 219- 223°C |
Chemical Structure and Properties
Molecular Structure
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid possesses a complex molecular architecture built around an isoxazole heterocyclic core. The isoxazole ring, a five-membered aromatic structure containing adjacent oxygen and nitrogen atoms, serves as the central scaffold for this compound. At position 3 of this ring is attached a 2,6-dichlorophenyl group, characterized by two chlorine atoms at the ortho positions of the phenyl ring. Position 5 of the isoxazole bears a methyl substituent, while position 4 contains the carboxylic acid functional group .
The molecule's electronic distribution is significantly influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group, balanced against the electron-donating properties of the methyl substituent. This electronic characteristic plays a crucial role in determining the compound's reactivity patterns and its interactions with biological targets.
Chemical Identifiers
These standardized identifiers facilitate the compound's integration into chemical databases, enabling researchers to access relevant information efficiently and ensuring consistency in scientific communications regarding this compound.
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid typically follows a well-established route documented in the patent literature. The primary synthetic pathway involves a two-stage process: first, the formation of the corresponding alkyl ester (typically methyl or ethyl), followed by hydrolysis to yield the desired carboxylic acid.
The first stage involves the condensation of 2,6-dichlorobenzohydroxamoyl chloride with methyl acetoacetate in the presence of triethylamine . This reaction creates the isoxazole ring system with the required substituent pattern. The condensation proceeds through a cyclization mechanism, forming methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate as an intermediate product. This reaction is typically facilitated by the presence of an inert dehydrating agent, such as anhydrous magnesium sulfate, which drives the reaction to completion by removing water formed during the condensation process .
The second stage involves the hydrolysis of the methyl ester intermediate to obtain the target carboxylic acid. According to the patent information, this hydrolysis is efficiently accomplished using potassium hydroxide, which cleaves the ester bond to form 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid . This basic hydrolysis is followed by acidification to precipitate the free carboxylic acid from its potassium salt.
Laboratory Methods
For laboratory-scale synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, detailed procedural parameters can be derived from the patent literature. The synthesis begins with the preparation of the methyl ester intermediate, which establishes the core structure of the target compound.
The condensation reaction for forming methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate requires careful control of reaction conditions. The process typically involves:
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Dissolving 2,6-dichlorobenzohydroxamoyl chloride in an appropriate anhydrous solvent
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Adding triethylamine to serve as a base, neutralizing the hydrogen chloride generated during the reaction
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Introducing methyl acetoacetate dropwise at controlled temperatures
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Including anhydrous magnesium sulfate as a dehydrating agent to facilitate cyclization
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Maintaining the reaction under inert atmosphere conditions to prevent side reactions
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Allowing sufficient reaction time for complete conversion to the desired product
Following successful formation of the methyl ester, the hydrolysis step proceeds with the following considerations:
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Dissolving the methyl ester in a suitable solvent mixture, often including alcohols and water
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Adding an aqueous solution of potassium hydroxide in stoichiometric excess
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Heating the reaction mixture under reflux conditions for a predetermined period
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Cooling and acidifying the mixture to precipitate the free carboxylic acid
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Isolating the product through filtration, washing, and purification techniques such as recrystallization
The patent specifically highlights that "methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4 carboxylate is hydrolyzed with potassium hydroxide to form 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid" , confirming the viability of this synthetic approach.
Chemical Reactivity
Functional Group Reactions
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid contains several reactive functional groups that enable diverse chemical transformations. The carboxylic acid moiety at position 4 of the isoxazole ring represents the most reactive functional group within the molecule, capable of participating in numerous organic reactions.
The carboxylic acid functional group readily undergoes nucleophilic substitution reactions with various nucleophiles to form derivatives such as esters, amides, and acid halides. Esterification reactions with alcohols yield the corresponding esters, which serve as important intermediates in the synthesis of this compound and can be used to modify its physicochemical properties. The reaction with amines produces amides, which may exhibit altered biological activities compared to the parent compound.
The isoxazole ring, being an electron-deficient heterocycle, displays distinctive reactivity patterns. While it possesses aromatic character, it can undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or reducing agents. The C-O bond in the isoxazole ring represents a potential site for cleavage, which can lead to the formation of other heterocyclic systems or acyclic compounds.
The 2,6-dichlorophenyl group introduces additional reactivity through the aryl chloride bonds. Although these positions are relatively less reactive due to steric hindrance, they can participate in metal-catalyzed coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings, potentially allowing for further functionalization of the molecule. These transformations would typically require specialized catalysts and reaction conditions due to the relatively lower reactivity of the ortho-chlorine substituents.
Common Reagents and Conditions
The transformation of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid into various derivatives employs a range of reagents and conditions specific to the desired functional group modifications. The choice of reagents and conditions depends on factors such as selectivity, yield, and compatibility with other functional groups present in the molecule.
For the formation of acid chlorides, reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of catalytic DMF are commonly employed. The resulting acid chloride, 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride (C₁₁H₆Cl₃NO₂) , represents an activated form of the carboxylic acid with enhanced reactivity toward nucleophiles. This intermediate is particularly valuable for subsequent transformations, such as amide or ester formation.
Esterification reactions can proceed through several methods:
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Fischer esterification using alcohols in the presence of strong acids (H₂SO₄, HCl) as catalysts
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Activation of the carboxylic acid with coupling reagents such as DCC or EDC, followed by reaction with alcohols
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Conversion to the acid chloride followed by treatment with alcohols in the presence of bases
For amide formation, common approaches include:
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Direct coupling with amines using peptide coupling reagents (EDC/HOBt, HATU, or PyBOP)
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Reaction of the acid chloride with amines in the presence of bases like triethylamine or pyridine
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Use of mixed anhydride methods employing reagents such as isobutyl chloroformate
Reduction of the carboxylic acid group to alcohols or aldehydes typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or more selective reagents like borane complexes. These reactions must be carefully controlled to prevent undesired reduction of other functional groups, particularly the isoxazole ring.
Biological Activities and Applications
Anti-inflammatory Properties
Isoxazole derivatives, including compounds structurally related to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, have demonstrated significant anti-inflammatory properties in various studies. The available search results indicate that these compounds possess the ability to modulate inflammatory pathways, positioning them as potential therapeutic agents for inflammatory conditions.
The anti-inflammatory mechanisms of isoxazole derivatives generally involve interference with key inflammatory mediators and signaling pathways. One particularly noteworthy finding relates to the interaction of these compounds with transcription factors GATA4 and NKX2-5, which play crucial roles in cardiac function and inflammatory processes. Studies have demonstrated that compounds with the isoxazole scaffold can inhibit the transcriptional synergy between GATA4 and NKX2-5 at micromolar concentrations, with IC50 values around 3 μM. This inhibition has been correlated with improvements in cardiac function in experimental models of myocardial infarction and hypertension, suggesting potential therapeutic applications in cardiovascular inflammatory conditions.
The structural features that contribute to these anti-inflammatory effects include:
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The isoxazole core, which provides a rigid scaffold for precise spatial arrangement of functional groups
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The dichlorophenyl substituent, which likely influences binding to target proteins
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The carboxylic acid moiety, which may participate in hydrogen bonding interactions with target proteins
These structural elements collectively enable specific interactions with biological targets involved in inflammatory cascades, potentially inhibiting pro-inflammatory signaling pathways and reducing inflammatory responses.
Cancer Cell Line | Observations |
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Human Colon Adenocarcinoma (LoVo) | Higher activity compared to standard chemotherapeutics like Doxorubicin and Cisplatin in resistant cell lines |
Breast Adenocarcinoma (MCF-7) | Promising antiproliferative activity with potential for further development |
The mechanisms underlying these anticancer effects are multifaceted but may include:
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Interference with cell division processes
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Modulation of signal transduction pathways critical for cancer cell proliferation
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Induction of programmed cell death (apoptosis) in cancer cells
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Inhibition of angiogenesis or other processes essential for tumor growth
Structure-activity relationship studies involving 220 structurally related compounds have been conducted to optimize the anticancer properties of the isoxazole scaffold. These studies have identified specific structural features that enhance anticancer activity, providing valuable insights for the development of more potent derivatives.
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